2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate
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Overview
Description
2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate is a complex organic compound characterized by its unique structural features, including multiple functional groups and a boron-containing tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the boron-containing tricyclic core, followed by the introduction of the difluoro groups and the aza-1-azonia moiety. Subsequent steps involve the attachment of the anilino group and the acetyloxyethyl side chain.
Key reaction conditions include:
Temperature control: Many steps require precise temperature management to ensure the stability of intermediates.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile, chosen based on their compatibility with the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Flow chemistry: To enhance reaction efficiency and scalability.
Automated synthesis: Using robotic systems to handle complex multi-step reactions.
Purification techniques: Such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron or nitrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound can serve as a fluorescent probe due to its boron-containing core, which may exhibit unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine
Medically, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The boron-containing core may interact with biological molecules through hydrogen bonding or coordination chemistry, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2-hydroxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate
- 2-[N-(2-methoxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate
Uniqueness
The unique combination of the boron-containing tricyclic core with the difluoro groups and the acetyloxyethyl side chain distinguishes 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate from similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H32BF2N3O4 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate |
InChI |
InChI=1S/C27H32BF2N3O4/c1-17-15-19(3)32-26(17)25(27-18(2)16-20(4)33(27)28(32,29)30)23-7-9-24(10-8-23)31(11-13-36-21(5)34)12-14-37-22(6)35/h7-10,15-16H,11-14H2,1-6H3 |
InChI Key |
GJBQLWKEPFROAW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N(CCOC(=O)C)CCOC(=O)C)C)C)(F)F |
Origin of Product |
United States |
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